1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20) |
InChI Key |
VHCBPBBQLUUCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary subunits: a 6-[(4-methylphenyl)amino]pyrimidin-4-yl moiety and a piperidine-4-carboxylic acid backbone. Retrosynthetic strategies suggest coupling pre-functionalized pyrimidine derivatives with piperidine intermediates. For instance, methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate (C₁₁H₁₄ClN₃O₂) serves as a critical precursor, enabling sequential amination and hydrolysis . Alternative pathways employ 4-(pyridin-3-yl)pyrimidin-2-amine intermediates, as demonstrated in nilotinib syntheses .
Nucleophilic Aromatic Substitution for Pyrimidine-Piperidine Coupling
The formation of the pyrimidine-piperidine bond typically proceeds via nucleophilic aromatic substitution (SNAr). Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate (PubChem CID 22309534) is synthesized by reacting 4,6-dichloropyrimidine with methyl piperidine-4-carboxylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This step achieves regioselectivity due to the higher reactivity of the 4-chloro position in pyrimidine toward secondary amines . The resulting chloro intermediate is isolated in 85–90% purity, as confirmed by HPLC .
Subsequent amination introduces the 4-methylphenyl group. Using 4-methylaniline in the presence of Pd catalysts (e.g., Pd(OAc)₂/Xantphos) and Cs₂CO₃ in toluene at 100°C, the chloro substituent is displaced to yield methyl 1-(6-[(4-methylphenyl)amino]pyrimidin-4-yl)piperidine-4-carboxylate . This step requires rigorous exclusion of moisture to prevent hydrolysis of the methyl ester.
Hydrolysis of Methyl Ester to Carboxylic Acid
The final step involves saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v) at 60°C for 12 hours quantitatively hydrolyzes the ester without degrading the pyrimidine ring . Alternatively, enzymatic hydrolysis using lipases has been explored for milder conditions, though yields remain suboptimal (≤70%) . The crude product is purified via recrystallization from ethanol/water, affording the title compound in >95% purity (HPLC) .
Alternative Route: Curtius Rearrangement for Amino Group Installation
In a parallel approach, the 4-methylphenylamino group is introduced via a Curtius rearrangement. Starting from methyl 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxylate (PubChem CID 115612192), treatment with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an isocyanate intermediate . Trapping this intermediate with 4-methylphenol under basic conditions yields the protected carbamate, which is subsequently deprotected using trifluoroacetic acid (TFA) to reveal the free amine . While this method avoids palladium catalysts, it introduces challenges in isolating the isocyanate, often resulting in lower overall yields (60–65%) .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| SNAr + Hydrolysis | Chloropyrimidine amination, hydrolysis | 75–80% | >95% | High regioselectivity, scalable | Requires anhydrous conditions |
| Curtius Rearrangement | Isocyanate formation, deprotection | 60–65% | 90–92% | Avoids transition metals | Low yield, complex intermediate handling |
Optimization Strategies and Process Considerations
Temperature Control : Maintaining reaction temperatures below 120°C during amination prevents decomposition of the pyrimidine ring . Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance SNAr rates but necessitate thorough drying to avoid ester hydrolysis . Catalyst Screening : Palladium-based systems (e.g., Pd₂(dba)₃ with BINAP) improve coupling efficiency for sterically hindered anilines, though cost remains a concern .
Chemical Reactions Analysis
Types of Reactions
1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid features a complex structure characterized by its piperidine and pyrimidine moieties. Its molecular formula is C19H24N4O2, with a molecular weight of approximately 336.43 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Inhibition of Tyrosine Kinases
One of the primary applications of this compound is as an inhibitor of tyrosine kinases, particularly ACK1 (also known as TNK2). A study demonstrated that derivatives of pyrimidines, including this compound, effectively inhibit ACK1 and related kinases such as Lck. These inhibitors have potential therapeutic implications for autoimmune diseases and cancers where these kinases are implicated .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against HeLa (cervical cancer), CaCo-2 (colon cancer), and other mammalian cell lines . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Drug Discovery Framework
The compound serves as a scaffold in drug discovery processes, particularly in the development of novel inhibitors targeting specific proteins involved in disease pathways. Its structural features allow medicinal chemists to modify it to enhance potency and selectivity against targets like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Table 1: Summary of Biological Activities
Case Study 1: ACK1 Inhibition
In a fragment-based drug discovery study, researchers identified several pyrimidine derivatives that inhibited ACK1 effectively. The lead compound demonstrated significant selectivity over Lck, with an ACK1:Lck inhibition ratio of 5:1. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Case Study 2: Anticancer Screening
A series of compounds derived from the core structure were screened against multiple cancer cell lines. One derivative exhibited over 75% inhibition in HeLa cells at low micromolar concentrations, indicating strong potential for development as an anticancer agent . Further optimization led to improved selectivity and reduced toxicity profiles.
Mechanism of Action
The mechanism of action of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid with structurally related pyrimidine-piperidine carboxylic acid derivatives, emphasizing substituent variations and their implications:
*Estimated based on structural analogs.
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups (e.g., methoxy ): Improve solubility and metabolic stability. Aromatic Amino Groups (e.g., 4-methylphenylamino): May enhance π-π stacking interactions with protein targets, critical in kinase inhibition . Sulfur-Containing Groups (e.g., methylsulfanyl ): Influence redox properties and bioavailability.
- Biological Relevance: Pyrimidine derivatives with piperidine-carboxylic acid scaffolds are frequently investigated as kinase inhibitors, antimicrobial agents, and enzyme modulators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. A common approach involves functionalizing the pyrimidine core (e.g., chlorination at the 4-position using POCl₃) followed by amination with 4-methylaniline. Piperidine-4-carboxylic acid derivatives are then coupled to the pyrimidine scaffold using palladium-catalyzed cross-coupling or acid-mediated condensation . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.
Q. Which spectroscopic methods are most effective for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming substitution patterns and regiochemistry. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in pyrimidine derivatives with piperidine moieties . High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95% by HPLC) .
Q. What safety precautions are necessary during synthesis and handling?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation of fine powders and direct skin contact, as piperidine derivatives may exhibit acute toxicity (H300-H313 hazard codes). Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in coupling reactions involving the pyrimidine core?
- Methodological Answer : Low yields often stem from steric hindrance or electronic deactivation. Strategies include:
- Screening alternative catalysts (e.g., Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts).
- Introducing electron-withdrawing groups to activate the pyrimidine ring.
- Using computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:
- Validating purity (>98% by LC-MS) to exclude impurities as confounding factors .
- Conducting dose-response curves (IC₅₀/EC₅₀) under controlled pH and temperature.
- Cross-referencing with structural analogs (e.g., pyrimidine-4-carboxylic acid derivatives) to identify structure-activity relationships .
Q. What computational methods are effective for designing derivatives with enhanced target specificity?
- Methodological Answer :
- Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize binding affinity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthesizable candidates .
Q. How to evaluate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
